(Z)-4-Hydroxy Tamoxifen-d5
Overview
Description
(Z)-4-Hydroxy Tamoxifen-d5 is a deuterium-labeled derivative of Tamoxifen, a selective estrogen receptor modulator (SERM). This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Tamoxifen. The deuterium labeling allows for more precise tracking and analysis in various biological systems .
Mechanism of Action
Target of Action
(Z)-4-Hydroxy Tamoxifen-d5, also known as 4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol, primarily targets the Estrogen Receptor (ER) . The ER is a nuclear receptor that is activated by the hormone estrogen .
Mode of Action
This compound acts as a Selective Estrogen Receptor Modulator (SERM) . It binds to the estrogen receptor, modulating its activity . It also acts as a potent Hsp90 activator and enhances the Hsp90 molecular chaperone ATPase activity .
Biochemical Pathways
Upon binding to the estrogen receptor, this compound modulates the receptor’s activity, influencing various biochemical pathways. This includes pathways involved in cell proliferation and survival, which are critical in the context of diseases like cancer .
Pharmacokinetics
The pharmacokinetics of this compound involves its Absorption, Distribution, Metabolism, and Excretion (ADME). It is orally active, indicating good absorption Studies have shown that it can reach the brain, indicating that it can cross the blood-brain barrier
Result of Action
The binding of this compound to the estrogen receptor can have several effects at the molecular and cellular levels. For instance, it can reduce the proliferation of certain types of cancer cells . It has also been found to decrease the level of Brain-Derived Neurotrophic Factor in the hippocampus of rats , suggesting a potential mechanism that may underlie cognitive side effects reported in patients .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other molecules that can bind to the same targets. Its efficacy can be influenced by factors such as the patient’s health status and the presence of other drugs. The stability of the compound can be affected by storage conditions .
Biochemical Analysis
Biochemical Properties
(Z)-4-Hydroxy Tamoxifen-d5 is formed from tamoxifen by the cytochrome P450 (CYP) isoform CYP2D6 . It interacts with estrogen receptors and inhibits 17β-estradiol-induced increases in the mRNA encoding progesterone receptor in MCF-7 breast cancer cells .
Cellular Effects
In various types of cells, this compound has been shown to inhibit the proliferation of MCF-7 and MDA-MB-231 breast cancer cells . It influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interaction with estrogen receptors .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of tamoxifen, primarily mediated by the cytochrome P450 (CYP) isoform CYP2D6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Hydroxy Tamoxifen-d5 involves the incorporation of deuterium atoms into the Tamoxifen molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Hydroxy Tamoxifen-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives .
Scientific Research Applications
(Z)-4-Hydroxy Tamoxifen-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Tamoxifen in various chemical reactions.
Biology: Employed in cellular and molecular biology to investigate the effects of Tamoxifen on estrogen receptors and other cellular targets.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Tamoxifen in the body.
Industry: Applied in the development of new drugs and therapeutic agents targeting estrogen receptors
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: The parent compound, widely used in the treatment of estrogen receptor-positive breast cancer.
Raloxifene: Another selective estrogen receptor modulator with similar applications but different pharmacokinetic properties.
Toremifene: A derivative of Tamoxifen with similar therapeutic effects but different side effect profiles.
Uniqueness
(Z)-4-Hydroxy Tamoxifen-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This makes it a valuable tool in pharmacokinetic studies and the development of new therapeutic agents .
Properties
IUPAC Name |
4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-/i1D3,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUZVZSFRXZGTL-FUYVPVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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